molecular formula C11H13N3O B1617476 2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one CAS No. 69267-59-0

2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

Cat. No.: B1617476
CAS No.: 69267-59-0
M. Wt: 203.24 g/mol
InChI Key: QDLDREBTKRYEQB-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one (CAS 69267-59-0) is a chemical compound with the molecular formula C11H13N3O and a molecular weight of 203.24 g/mol . It is a pyrazolone derivative, a class of heterocyclic compounds known for their diverse applications in scientific research and medicinal chemistry . Pyrazolone scaffolds are recognized as prominent structural motifs found in numerous pharmacologically active compounds due to their easy preparation and rich biological activity . This specific aminophenyl-substituted pyrazolone is provided with a high purity level of 95% . The compound's structure features both hydrogen bond donor and acceptor sites, contributing to a topological polar surface area of approximately 49.6 Ų, which can influence its solubility and intermolecular interactions . Pyrazolone derivatives are extensively investigated in industrial chemistry for applications such as corrosion inhibition, where they help protect metals like mild steel in acidic environments by forming protective adsorbed layers . In pharmaceutical research, analogous pyrazolone-based structures serve as key templates in combinatorial and medicinal chemistry for developing new therapeutic agents . This product is intended for research and development purposes only and is not classified as a drug. It is strictly for laboratory use by qualified professionals. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-aminophenyl)-1,5-dimethylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-7-11(15)14(13(8)2)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLDREBTKRYEQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1C)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20303383
Record name 2-(4-Aminophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69267-59-0
Record name 69267-59-0
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Aminophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20303383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Condensation of Hydrazines with 1,3-Diketones

Traditionally, pyrazolones such as 2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one are synthesized by condensation of hydrazine derivatives with 1,3-diketones.

Process Overview:

  • Step 1: Preparation of 4-aminophenylhydrazine by reduction of 4-nitrophenylhydrazine or via other routes.
  • Step 2: Condensation of 4-aminophenylhydrazine with 1,3-dimethyl-1,3-propanedione under acidic or neutral conditions.
  • Step 3: Cyclization yields the pyrazolone ring system.

Limitations:

  • Handling hydrazine derivatives can be hazardous.
  • Multi-step synthesis and purification are often required.
  • Lower atom economy and more waste generation compared to direct amination methods.

Click Chemistry and Hybrid Synthesis Approaches (Less Direct)

Some recent studies have explored the synthesis of pyrazolone derivatives linked to other bioactive moieties via click chemistry, forming hybrid molecules with enhanced biological properties. However, these methods are more focused on functionalization post-pyrazolone synthesis rather than the direct preparation of this compound itself.

Summary Table: Comparison of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Yield Range (%)
Direct Electrophilic Amination Primary aromatic amine + diketone O-(4-nitrobenzoyl)hydroxylamine, DMF, 85 °C Mild, metal-free, simple, scalable Moderate yields, sensitive to functional groups 44–70 (aromatic amines)
Classical Hydrazine Condensation 4-Aminophenylhydrazine + diketone Acidic or neutral conditions Well-established, straightforward Hazardous hydrazines, multi-step synthesis Variable, often moderate
Click Chemistry Hybrid Synthesis Preformed pyrazolone + azides Cu(I)-catalyzed azide-alkyne cycloaddition Useful for functionalization and hybrid design Not direct synthesis of target compound Not directly applicable

Detailed Research Findings

  • The direct amination method described in recent literature (2021) offers a practical and environmentally friendly route to N-aryl pyrazolones, including this compound, using commercially available reagents and mild conditions.
  • Optimization studies show that the presence of additives such as water or weak acids slightly improves yields, while bases like DIPEA reduce product formation due to side reactions.
  • Structural confirmation of synthesized compounds has been achieved by NMR, mass spectrometry, and X-ray crystallography, ensuring the reliability of the synthetic method.
  • The reaction mechanism involves initial formation of hydrazine intermediates followed by cyclization, with side products identified and characterized, providing insights for further optimization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophilic reagents like bromine (Br₂) for halogenation, sulfuric acid (H₂SO₄) for sulfonation, and nitric acid (HNO₃) for nitration.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one serves as a building block for more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile intermediate in synthesizing pharmaceuticals and agrochemicals.

Biology

Enzyme Inhibition:
Research has highlighted its potential as an enzyme inhibitor , particularly in studies focusing on its interaction with biological targets. The compound may inhibit specific enzymes by binding to their active sites, which can be critical in drug design for conditions like cancer or inflammation.

Biochemical Assays:
Due to its structural characteristics, it is also explored as a ligand in biochemical assays. The presence of the aminophenyl group enhances its binding affinity to various biomolecules, making it valuable for studying enzyme kinetics and mechanisms.

Medicine

Therapeutic Properties:
The compound is being investigated for its anti-inflammatory and antimicrobial activities . Preliminary studies suggest that it could be effective against certain bacterial strains and may reduce inflammation in various models.

Case Study:
A study published in PubMed indicated that derivatives of this compound exhibited significant activity against specific cancer cell lines, suggesting potential applications in cancer therapy .

Industrial Applications

In industrial settings, this compound is utilized in the development of dyes and pigments . Its unique chemical properties allow for vibrant color production and stability under various conditions.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The aminophenyl group can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition.

Comparison with Similar Compounds

Key Observations :

  • Crystal Packing: Derivatives with bulky substituents (e.g., naphthyl or phenoxy groups) exhibit larger unit cell volumes and distinct hydrogen-bonding networks, influencing their thermal stability .
  • Solubility : Electron-withdrawing groups (e.g., nitro in ) reduce aqueous solubility, while polar substituents (e.g., hydroxy) enhance solubility in organic solvents .

Key Trends :

  • Antimicrobial Activity : Bulky substituents (e.g., naphthyl) enhance activity against Gram-negative bacteria due to improved membrane penetration .
  • Electron Effects: Electron-donating groups (e.g., dimethylamino) correlate with antioxidant efficacy, while electron-withdrawing groups (e.g., nitro) favor antifungal activity .

Biological Activity

Overview

2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one, also known as 4-Aminoantipyrine, is a member of the pyrazole family, characterized by its unique structure that includes an aminophenyl group attached to the pyrazole ring. This compound has garnered attention for its potential biological activities including anti-inflammatory, antimicrobial, and anticancer properties.

  • IUPAC Name : 2-(4-aminophenyl)-1,5-dimethylpyrazol-3-one
  • Molecular Formula : C11H13N3O
  • CAS Number : 69267-59-0
  • Molecular Weight : 201.25 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. This compound may inhibit specific enzymes by binding to their active sites, preventing their catalytic action. The presence of the amino group allows for hydrogen bonding with amino acid residues in enzyme active sites, facilitating inhibition.

Anti-inflammatory Activity

Research indicates that compounds within the pyrazole class exhibit significant anti-inflammatory properties. In a study focused on related pyrazolo[1,5-a]quinazolines, compounds were screened for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB/AP-1 reporter activity. The most potent compounds demonstrated IC50 values below 50 µM, indicating strong anti-inflammatory potential .

CompoundIC50 (µM)Mechanism
Compound 13i<50Inhibition of NF-κB
Compound 16<50Inhibition of NF-κB

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens. In vitro studies have shown that derivatives of this compound exhibit activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. For instance, certain derivatives demonstrated MIC values indicating effective inhibition against resistant strains .

PathogenMIC (µg/mL)Activity
Staphylococcus aureus<64Effective against resistant strains

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using A549 lung adenocarcinoma cells revealed that certain derivatives significantly reduced cell viability compared to controls. For example, one derivative showed a reduction in viability to 64% at a concentration of 100 µM, demonstrating promising anticancer effects .

CompoundCell LineViability (%) at 100 µM
Compound AA54964
Compound BA54961

Case Studies

Case Study 1: Anti-inflammatory Screening
In a comprehensive study involving a library of pyrazolo[1,5-a]quinazoline derivatives, the anti-inflammatory effects were evaluated using a cell-based assay. The results indicated that several compounds exhibited significant inhibition of inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases.

Case Study 2: Anticancer Evaluation
Another study focused on the anticancer activity of various pyrazole derivatives highlighted the structure-activity relationship (SAR). It was found that modifications on the phenyl ring could enhance or diminish anticancer activity, providing insights for future drug design targeting cancer cells.

Q & A

Q. What are the optimized synthetic routes for 2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be controlled to minimize impurities?

Methodological Answer: The compound is typically synthesized via condensation of 4-aminophenylhydrazine with β-keto esters or via Vilsmeier–Haack formylation followed by cyclization. Key parameters include:

  • Temperature control (80–100°C) to avoid side reactions like over-alkylation.
  • Solvent selection (e.g., ethanol or DMF) to stabilize intermediates.
  • pH monitoring during cyclization to prevent decomposition of the aminophenyl group.
    Impurities such as 4-aminoantipyrine derivatives (e.g., Ampyrone) can arise from incomplete cyclization or oxidation; these are minimized via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and confirming the purity of this compound?

Methodological Answer:

  • NMR spectroscopy : 1H^1 \text{H} and 13C^{13}\text{C} NMR confirm the presence of the pyrazolone ring (δ ~2.3 ppm for CH3_3) and the 4-aminophenyl group (δ ~6.8 ppm for aromatic protons) .
  • X-ray crystallography : Monoclinic crystal systems (e.g., space group P21_1/c) validate molecular geometry, with bond angles (e.g., C–N–C ~120°) and torsional deviations (<10°) confirming non-planarity .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities like Ampyrone, achieving limits of detection (LOD) <0.1% .

Advanced Research Questions

Q. How do non-planar conformations in Schiff base derivatives of this compound affect crystallographic refinement and molecular interactions?

Methodological Answer: Schiff base derivatives (e.g., 4-[(E)-benzylideneamino] analogs) exhibit torsional angles of 12–60° between the pyrazolone core and substituent rings, leading to:

  • Crystallographic challenges : Non-planarity complicates refinement in SHELXL; strategies include using TWIN commands for twinned data and partitioning anisotropic displacement parameters .
  • Molecular interactions : Deviations from planarity reduce π-π stacking but enhance hydrogen bonding (e.g., N–H···O interactions with lattice solvents), impacting solubility and packing efficiency .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions, and how are these validated experimentally?

Methodological Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., C4 of the pyrazolone ring for nucleophilic attacks). Validate via Hammett substituent constants and kinetic studies .
  • Molecular docking : Dock the compound into protein targets (e.g., cyclooxygenase-2) using AutoDock Vina. Experimental validation involves enzyme inhibition assays (IC50_{50}) and correlation with docking scores (R2^2 >0.85) .

Q. What strategies resolve discrepancies in crystallographic data, such as twinning or disorder in the 4-aminophenyl group?

Methodological Answer:

  • Twinning : Use SHELXL’s TWIN/BASF commands with HKLF5 data format. Refine twin fractions iteratively until R1_1 converges to <0.05 .
  • Disorder modeling : Split the 4-aminophenyl group into two positions (occupancy ratio 60:40) and apply SIMU/SADI restraints to maintain bond-length consistency .

Q. How do substituent variations at the 4-aminophenyl group influence biological activity, and what analytical frameworks quantify these effects?

Methodological Answer:

  • Substituent effects : Electron-withdrawing groups (e.g., –NO2_2) reduce antioxidant activity (IC50_{50} increases by 20–40%) but enhance antimicrobial potency (MIC decreases to 8 µg/mL against S. aureus).
  • QSAR models : Use MLR (Multiple Linear Regression) with descriptors like logP and dipole moment to correlate structure with activity. Validate via leave-one-out cross-validation (q2^2 >0.6) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
2-(4-Aminophenyl)-1,5-dimethyl-1H-pyrazol-3(2H)-one

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